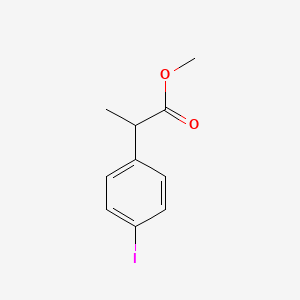
Methyl-2-(4-iodophenyl)propionate
Description
Methyl-2-(4-iodophenyl)propionate is a halogenated aromatic ester characterized by a propionate backbone, a methyl ester group, and a para-iodophenyl substituent. For example, iodophenyl-containing compounds are studied for their inhibitory effects on enzymes like monoacylglycerol lipase (MGL) and as intermediates in herbicide synthesis .
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 2-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
InChI Key |
SLZYKGNMDRJRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Implications
Halogen Choice : Iodine’s bioactivity is comparable to bromine in enzyme inhibition but offers distinct advantages in radiolabeling or heavy-atom crystallography.
Synthetic Challenges : Iodine’s reactivity demands careful handling (e.g., low-temperature reactions) to prevent dehalogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


